4-Benzyl-2-bromo-6-ethylphenol
Description
Contextual Significance of Substituted Phenolic Architectures in Contemporary Organic Chemistry
Substituted phenolic architectures are foundational motifs in organic chemistry, characterized by a hydroxyl (-OH) group attached to an aromatic ring that bears other functional groups. The identity and placement of these substituents dramatically shape the molecule's electronic properties, reactivity, and three-dimensional structure. This class of compounds is ubiquitous in nature, forming the core of many natural products with significant biological activity, such as the polyphenols found in olive leaves, which include oleuropein (B1677263) and hydroxytyrosol. mdpi.com Their widespread presence has stimulated immense interest in using them as starting materials for creating new substances. pressbooks.pubnih.gov
The versatility of phenolic compounds in materials engineering is due to their unique structural and chemical features. nih.gov They can engage in various molecular interactions, including hydrogen bonding and π–π stacking, which are crucial for creating complex assemblies like self-healing hydrogels. nih.govnih.gov The ability to systematically alter the substituents on the phenolic ring allows chemists to fine-tune the properties of these materials for specific applications, making them indispensable tools in the development of advanced functional materials. nih.gov
Role of Halogenated Phenols as Synthetic Intermediates in Advanced Organic Synthesis
The introduction of a halogen, such as bromine, onto a phenol (B47542) ring creates a "halogenated phenol," a highly valuable type of synthetic intermediate. google.comgoogle.com The carbon-bromine bond is a key reactive site, enabling a wide range of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to complex molecular structures that are otherwise difficult to synthesize.
The bromine atom in a compound like 4-Benzyl-2-bromo-6-ethylphenol is positioned at the "ortho" position relative to the hydroxyl group. This specific placement is synthetically advantageous, as it can direct subsequent chemical modifications to specific locations on the aromatic ring, a crucial element of control in multi-step synthesis. scientificupdate.com Traditional methods of halogenating phenols can be unselective, but modern techniques offer more precise control, making ortho-halogenated phenols attractive precursors for fine chemicals and pharmaceutical intermediates. scientificupdate.com The presence of both a bulky benzyl (B1604629) group and an ethyl group on the ring further influences the molecule's reactivity, offering unique opportunities for chemists to explore and exploit in the construction of novel compounds.
Research Imperatives and Gaps Pertaining to this compound and Analogous Systems
While the broader families of substituted and halogenated phenols are well-studied, specific molecules like this compound occupy a more specialized niche in academic research. The primary research goals include developing highly efficient and selective methods for their synthesis, exploring their reactivity in new chemical transformations, and investigating their potential as precursors to new materials or biologically active compounds.
A key research gap often lies in the full exploration of the synthetic potential of such specifically substituted compounds. While the individual components—a brominated phenol, a benzyl group, and an ethyl group—are common, their unique combination in a single molecule presents a distinct chemical environment. Investigating how this specific arrangement of functional groups affects the molecule's properties and reactivity is a key objective. For instance, while the synthesis of related compounds like 2-bromo-6-ethylphenol (B3350005) and 2,6-dibromo-4-ethylphenol (B3353959) is documented, detailed studies on the large-scale synthesis and broad application of this compound are less common. ontosight.aiontosight.ai Future research will likely focus on unlocking the full potential of this and analogous systems, aiming to leverage their unique structures to create next-generation functional molecules.
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| CAS Number | 1357770-34-4 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Structure
3D Structure
Properties
CAS No. |
85341-59-9 |
|---|---|
Molecular Formula |
C15H15BrO |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
4-benzyl-2-bromo-6-ethylphenol |
InChI |
InChI=1S/C15H15BrO/c1-2-13-9-12(10-14(16)15(13)17)8-11-6-4-3-5-7-11/h3-7,9-10,17H,2,8H2,1H3 |
InChI Key |
RXOTUGDWSIKXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC=CC=C2)Br)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for Substituted Brominated Phenols
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons in Substituted Phenols
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In substituted phenols like 4-Benzyl-2-bromo-6-ethylphenol, distinct signals are expected for the aromatic, aliphatic, and hydroxyl protons.
The chemical shifts of aromatic protons are typically observed in the downfield region of the spectrum (6.5-8 ppm), influenced by the electron-donating or withdrawing nature of the substituents on the benzene (B151609) ring. libretexts.orglibretexts.org For instance, the hydroxyl group (-OH) is an activating, electron-donating group, which tends to increase the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift. Conversely, the bromine atom is a deactivating, electron-withdrawing group through induction, which deshields the adjacent protons.
The hydroxyl proton itself often appears as a broad singlet, with a chemical shift that can vary significantly (typically 4-7 ppm for phenols) depending on factors like concentration, solvent, and temperature due to hydrogen bonding. researchgate.netmodgraph.co.uklibretexts.org The aliphatic protons of the ethyl and benzyl (B1604629) groups will appear in the upfield region of the spectrum. The methylene (B1212753) protons (-CH2-) of the ethyl group would likely appear as a quartet due to coupling with the adjacent methyl protons (-CH3-), which would in turn appear as a triplet. The benzylic methylene protons of the benzyl group would appear as a singlet if there are no adjacent protons to couple with.
A D₂O shake experiment can be used to confirm the identity of the -OH proton peak. Upon addition of deuterium (B1214612) oxide, the labile hydroxyl proton is exchanged for a deuterium atom, causing the corresponding peak to disappear from the ¹H NMR spectrum. libretexts.org
Carbon NMR (¹³C NMR) for Carbon Skeleton Assignment and Substitution Patterns
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's electronic environment. hw.ac.uk
For aromatic compounds, the carbon atoms of the benzene ring typically resonate in the range of 120-150 ppm. libretexts.orgoregonstate.edu The specific chemical shifts are influenced by the substituents attached to the ring. researchgate.netmdpi.com Electron-donating groups, such as the hydroxyl and ethyl groups, will shield the ipso, ortho, and para carbons, shifting their signals to a lower ppm value. Conversely, the electron-withdrawing bromine atom will deshield the carbon to which it is attached (ipso-carbon) and the ortho and para carbons, shifting their signals to higher ppm values. The carbon atom bearing the hydroxyl group (C-OH) in phenols typically shows a chemical shift in the higher end of the aromatic region, around 160 ppm. hw.ac.uk
The aliphatic carbons of the ethyl and benzyl groups will appear in the upfield region of the spectrum. The chemical shifts of these carbons can also be predicted based on their substitution.
The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For a di-substituted benzene, the number of aromatic carbon signals can help determine the substitution pattern (ortho, meta, or para). libretexts.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for confirming complex structures.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group. It could also reveal couplings between the aromatic protons, helping to assign their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.comresearchgate.net For instance, in this compound, an HMBC experiment could show a correlation between the benzylic protons and the aromatic carbon at the point of attachment, as well as correlations between the aromatic protons and the carbons of the substituents. In aromatic systems, the three-bond coupling (³J) is often stronger than the two-bond coupling (²J), which can aid in assignments. youtube.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. libretexts.orgnih.govresearchgate.netyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact masses of atoms are unique. For this compound, HRMS would be able to confirm its molecular formula (C₁₅H₁₅BrO) by matching the experimentally determined exact mass to the calculated theoretical mass. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org
Fragmentation Patterns as Diagnostic Indicators of Bromine, Benzyl, and Ethyl Substituents
In a mass spectrometer, molecules are ionized and then often fragment in predictable ways. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information.
Bromine: A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.orglibretexts.org This results in two molecular ion peaks (M⁺ and M+2) separated by two mass units and having almost equal intensity. The presence of this doublet is a strong indicator of a single bromine atom in the molecule. libretexts.orglibretexts.orgacs.org
Benzyl Substituent: The benzyl group often leads to a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). This is formed by the cleavage of the bond between the benzylic carbon and the aromatic ring, followed by rearrangement to the stable tropylium ion. youtube.com The presence of a significant peak at m/z 91 is a strong indication of a benzyl moiety.
Ethyl Substituent: The ethyl group can fragment through the loss of a methyl radical (•CH₃, 15 mass units) to form a [M-15]⁺ ion, or through the loss of an ethyl radical (•C₂H₅, 29 mass units) to form a [M-29]⁺ ion.
Phenolic Moiety: Phenols typically show a strong molecular ion peak. libretexts.orgyoutube.com Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1), the loss of carbon monoxide (CO, 28 mass units) to form a cyclopentadienyl (B1206354) cation derivative, and the loss of a formyl radical (•CHO, 29 mass units). libretexts.orgyoutube.com
By analyzing the combination of these characteristic fragmentation patterns, the structure of this compound can be confidently confirmed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Phenolic Chemistry
Spectroscopic techniques are indispensable for probing the molecular structure of phenolic compounds. Infrared spectroscopy provides information about the functional groups present, while UV-Vis spectroscopy offers insights into the electronic structure of the molecule.
Vibrational Analysis of Phenolic Hydroxyl and Substituted Aromatic Ring
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. In the case of this compound, the IR spectrum would be dominated by vibrations associated with the phenolic hydroxyl (O-H) group and the substituted aromatic ring.
The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The in-plane bending of the O-H group appears around 1193 cm⁻¹, while the out-of-plane torsion is also a characteristic vibration. ijaemr.com The C-O stretching vibration of the phenol (B47542) is expected in the range of 1200-1300 cm⁻¹.
The substituted aromatic ring gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹). acs.org The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands. For instance, the presence of bromine, ethyl, and benzyl groups will lead to a complex pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be diagnostic of the substitution pattern. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, occur in the 650-900 cm⁻¹ range. A normal coordinate analysis can be employed to make unambiguous vibrational assignments of all the fundamental frequencies. nih.gov
A summary of expected IR absorption bands for this compound is presented in Table 1.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H (ethyl, benzyl) | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| Phenolic C-O | Stretching | 1200-1300 |
| Phenolic O-H | In-plane bending | ~1193 |
Electronic Transitions and Chromophore Analysis in Substituted Phenols
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org The part of a molecule responsible for this absorption is called a chromophore.
In this compound, the chromophore is the substituted benzene ring. The electronic transitions are primarily of the π → π* type, involving the delocalized pi electrons of the aromatic system. The presence of substituents on the benzene ring can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and can also affect the molar absorptivity (ε). fiveable.me
The hydroxyl (-OH) group is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. As an electron-donating group, the hydroxyl group typically causes a bathochromic shift. The bromine atom, also having lone pairs of electrons, can act as an auxochrome. The benzyl and ethyl groups, being alkyl substituents, have a smaller effect on the UV-Vis spectrum.
The solvent in which the spectrum is recorded can also influence the position of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in λ_max. youtube.com For example, a shift to a longer wavelength is often observed when moving from a nonpolar to a polar solvent for π → π* transitions.
For a substituted phenol like this compound, one would expect to observe characteristic absorption bands in the UV region, likely around 280 nm, which is typical for phenols. The exact λ_max and ε values would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment, Isolation, and Isomer Separation
Chromatographic methods are essential for determining the purity of a compound, isolating it from a reaction mixture, and separating it from its isomers. Gas chromatography and high-performance liquid chromatography are the most commonly used techniques for the analysis of phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like substituted phenols. chula.ac.th
In GC, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape. nih.gov
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov The resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for its identification.
For this compound, the molecular ion peak [M]⁺ would be expected, and its m/z value would correspond to the molecular weight of the compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the substituent groups. docbrown.inforesearchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the benzyl group (loss of C₇H₇, m/z 91), the ethyl group (loss of C₂H₅, m/z 29), and the bromine atom.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. chromatographyonline.com For phenolic compounds, reversed-phase HPLC with a C18 or a biphenyl (B1667301) stationary phase is commonly employed. nih.gov
The separation in reversed-phase HPLC is based on the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. A mixture of water (often with a buffer or acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase. nih.gov The detection is usually performed using a UV detector set at a wavelength where the analyte absorbs strongly. epa.govscirp.org
HPLC is particularly useful for assessing the purity of this compound by separating it from any starting materials, byproducts, or isomers. The separation of isomers of substituted phenols can often be achieved by carefully optimizing the mobile phase composition and the type of stationary phase. researchgate.netchemijournal.com The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification when compared to a standard. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.
Reaction Mechanisms and Kinetics of Brominated Phenolic Compounds
Mechanistic Investigations of Phenol (B47542) Alkylation and Dearomatization Processes
Phenol alkylation is a crucial industrial process for producing a wide range of chemical intermediates. researchgate.netwhiterose.ac.uk The introduction of the benzyl (B1604629) and ethyl groups onto a phenol ring to form the precursor of the target compound would proceed via such a mechanism, most commonly a Friedel-Crafts alkylation. slchemtech.comslchemtech.com
The Friedel-Crafts alkylation of phenols involves the reaction of a phenol with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a catalyst. slchemtech.comjk-sci.com
Catalytic Pathways:
Lewis Acid Catalysis: This is the most common method, employing Lewis acids like AlCl₃ or FeCl₃. slchemtech.comjk-sci.com The catalyst's role is to generate a potent electrophile. For example, with an alkyl halide (R-X), the Lewis acid coordinates to the halogen, facilitating the formation of a carbocation (R⁺). slchemtech.com
R-Cl + AlCl₃ ⇌ R⁺ + AlCl₄⁻
Brønsted Acid Catalysis: Strong proton acids (e.g., H₂SO₄) or solid acid catalysts like zeolites can be used, particularly when the alkylating agent is an alkene or an alcohol. jk-sci.compnnl.gov The acid protonates the alkene to form a carbocation or protonates the alcohol to facilitate the loss of water, again forming a carbocation.
Base Catalysis: In some cases, base catalysts can be used, which proceed via the formation of the more nucleophilic phenoxide ion. slchemtech.com This often favors O-alkylation over C-alkylation. alfa-chemistry.compharmaxchange.info
Intermediate Formation:
Electrophile Generation: The first step is the formation of the electrophile, typically a carbocation, as described above. slchemtech.com
Nucleophilic Attack and Sigma Complex: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. slchemtech.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. slchemtech.com This step is typically the rate-determining step of the reaction.
Deprotonation/Rearomatization: A weak base (such as AlCl₄⁻ or a solvent molecule) removes a proton from the carbon atom that was attacked, restoring the aromatic π-system and regenerating the catalyst. slchemtech.comjk-sci.com
Competition between C- and O-Alkylation: Phenols have two nucleophilic sites: the aromatic ring (leading to C-alkylation) and the hydroxyl oxygen (leading to O-alkylation, forming an ether). researchgate.netpharmaxchange.info The reaction pathway can often be directed by the choice of catalyst and reaction conditions. Harder electrophiles and conditions that favor thermodynamic control often lead to C-alkylation, while conditions favoring kinetic control can result in the O-alkylated product. researchgate.netpharmaxchange.info
Dearomatization Processes: The formation of the non-aromatic sigma complex is a transient dearomatization. While this intermediate typically rearomatizes quickly, certain reaction pathways can lead to stable dearomatized products like cyclohexadienones. jst.go.jp This can occur through intramolecular reactions or when the ipso-position (the carbon bearing a substituent) is attacked. jst.go.jpnih.gov Developing catalytic systems that selectively promote dearomative C-alkylation over competing O-alkylation is an active area of research. jst.go.jpresearchgate.net
Rearrangement Mechanisms of Alkyl Groups on Phenolic Ethers and C-Alkylation Products
The structure of 4-Benzyl-2-bromo-6-ethylphenol involves alkyl substituents on the phenolic ring. The formation of such compounds can sometimes proceed through the initial O-alkylation of a phenol to form a phenolic ether, followed by a rearrangement to the C-alkylated product. The most well-known of these transformations is the Claisen rearrangement for allyl phenyl ethers. rsc.org
For benzyl phenyl ethers, which are structurally analogous to a potential precursor of the title compound (benzyl ether of 2-bromo-6-ethylphenol), the rearrangement of the benzyl group from the oxygen to a carbon on the aromatic ring is also a known process. Research on the rearrangement of benzyl phenyl ether catalyzed by aluminum bromide has shown that the reaction is rapid and predominantly leads to the ortho-benzylphenol, with a smaller amount of the para-isomer forming. ntnu.no
Labeling experiments using a mixture of Ph¹³CH₂OPh and PhCH₂¹⁸OPh have demonstrated the intramolecular nature of this rearrangement. ntnu.no The key findings are summarized below:
Predominant Product : The primary product is the o-benzylphenol, indicating a preference for migration to the ortho position. ntnu.no
Intramolecularity : In solvents like 1,2,4-trichlorobenzene, the rearrangement is almost entirely intramolecular for both ortho and para products. In a more polar solvent like nitrobenzene, the ortho rearrangement remains intramolecular, while the para rearrangement shows some intermolecular character. ntnu.no
Mechanism : The process is thought to involve a concerted, pericyclic transition state, similar to the Claisen rearrangement, which accounts for the high degree of intramolecularity. rsc.orgnih.gov
This ionic rearrangement mechanism is crucial for understanding the synthesis of C-alkylphenols from phenolic ethers. Protonation of the ether oxygen can significantly lower the energy barrier for these migrations. csic.es
Reactivity of Brominated Phenols in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom on the phenol ring of this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
For instance, substituted bromophenols can readily undergo nickel-catalyzed cross-coupling reactions with Grignard reagents. youtube.com This provides a direct method for forming a new C-C bond at the position of the bromine atom, allowing for the introduction of a wide range of alkyl or aryl groups. youtube.com The general form of such reactions involves an organometallic nucleophile (R-M) and an aryl halide electrophile (Ar-X) coupling in the presence of a metal catalyst. chemrxiv.org
Detailed Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, which are applicable to bromophenols, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
Oxidative Addition
This initial step involves the insertion of the low-valent transition metal catalyst (e.g., Pd(0)) into the carbon-bromine bond of the bromophenol. This process results in the oxidation of the metal (e.g., to Pd(II)) and the formation of a new organometallic complex. researchgate.net The rate of oxidative addition is influenced by the electron density of the aryl halide; electron-withdrawing groups on the aromatic ring generally accelerate the reaction. wikipedia.org For aryl bromides, the reaction can proceed through a concerted monometallic mechanism or via halogen atom abstraction followed by radical rebound. youtube.com
Transmetalation
Following oxidative addition, a second organometallic reagent (R'-M') transfers its organic group to the palladium center, displacing the halide. nih.gov This step is known as transmetalation. nih.gov The mechanism can be either "open" or "cyclic," depending on the nature of the substrates and ligands. chemrxiv.orgyoutube.com The efficiency of this step is highly dependent on the metals and ligands involved. Common organometallic reagents used in these reactions include those based on boron (Suzuki), tin (Stille), and zinc (Negishi). nih.gov
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic ligands coupled to the metal center form a new bond and are expelled from the complex. researchgate.netyoutube.com This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. researchgate.netnih.gov For reductive elimination to occur, the two ligands must typically be in a cis orientation to one another on the metal center. youtube.comwikipedia.org The rate of this step can be influenced by the steric bulk and electronic properties of the ligands. wikipedia.org Electron-donating groups on the aryl ligand can sometimes accelerate the reductive elimination of certain products, such as arylnitriles. masterorganicchemistry.com
Factors Influencing Cross-Coupling Steps
| Catalytic Step | Influencing Factors |
|---|---|
| Oxidative Addition | Metal (Pd, Ni, etc.), Ligands (type, size), Substrate (electron-withdrawing groups accelerate), Leaving Group (I > Br > Cl) wikipedia.org |
| Transmetalation | Organometallic Reagent (B, Sn, Zn, etc.), Ligands, Additives (e.g., bases for Suzuki, LiCl for Stille) chemrxiv.orgyoutube.comnih.gov |
| Reductive Elimination | Ligand steric bulk (larger ligands can promote), Electronic properties of ligands, Geometry of the complex (cis orientation required) youtube.comwikipedia.org |
Other Substitution Reactions at the Bromine Site and their Mechanistic Elucidation
Beyond metal-catalyzed reactions, the bromine atom on an aromatic ring can be replaced through nucleophilic aromatic substitution (SNA_r). libretexts.org This reaction class is distinct from the more common S_N1 and S_N2 reactions that occur at saturated carbon centers. libretexts.org
The feasibility of an SNA_r reaction on a compound like this compound is highly dependent on the electronic nature of the ring. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by potent electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (bromine).
The generally accepted mechanism for activated aryl halides is the addition-elimination mechanism .
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily lost.
Elimination of Leaving Group : The aromaticity is restored by the expulsion of the bromide leaving group.
The presence of the hydroxyl group on the ring in this compound complicates predictions. Under basic conditions, the phenol is deprotonated to a phenoxide. While the O⁻ group is strongly activating for electrophilic substitution, its powerful electron-donating nature deactivates the ring towards nucleophilic attack, making the addition-elimination pathway less favorable. However, if strong electron-withdrawing groups were present on the ring, this type of substitution could become a viable pathway for introducing nucleophiles such as amines, alkoxides, or thiolates.
Applications and Advanced Transformations of 4 Benzyl 2 Bromo 6 Ethylphenol in Organic Synthesis
Functional Group Interconversions and Modifications of the Benzyl (B1604629) and Ethyl Substituents
The benzyl and ethyl substituents on the 4-Benzyl-2-bromo-6-ethylphenol scaffold offer valuable handles for further molecular elaboration. Their benzylic positions are particularly susceptible to a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. These modifications are crucial for fine-tuning the properties of the parent molecule for various applications in organic synthesis. Key transformations include oxidation, halogenation, and dehydrogenation, each providing a pathway to new classes of derivatives.
Oxidation of Benzyl and Ethyl Side-Chains
The benzylic C-H bonds in both the benzyl and ethyl groups are activated towards oxidation. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions.
Selective Oxidation to Ketones:
Milder and more selective oxidizing agents can be employed to convert the benzylic methylene (B1212753) groups of the benzyl and ethyl substituents into carbonyl functionalities, yielding ketones. For the ethyl group, this transformation results in an acetophenone (B1666503) derivative, while oxidation of the benzyl group's methylene unit leads to a benzophenone (B1666685) derivative. A variety of catalytic systems, often employing a metal catalyst and an oxygen source like molecular oxygen or a peroxide, have been developed for this purpose. acs.orgrsc.org For instance, the oxidation of ethylbenzene (B125841) to acetophenone is a well-documented industrial process. rsc.orgtandfonline.comresearchgate.net These methods can be adapted for more complex substrates like this compound. The presence of two benzylic sites (the CH₂ of the benzyl group and the CH₂ of the ethyl group) introduces a challenge in chemoselectivity, which can often be controlled by tuning the catalyst and reaction conditions.
Table 1: Selective Oxidation of the Ethyl Group to an Acetyl Group This table presents hypothetical data based on known selective oxidation reactions of ethylarenes.
| Entry | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | O₂ | Co(OAc)₂/N-Hydroxy-phthalimide | Acetonitrile (B52724) | 100 | 6 | 2-Bromo-4-benzyl-6-acetylphenol | 75 |
| 2 | tert-Butyl hydroperoxide | RuO₂/CeO₂ | Water | 25 | 12 | 2-Bromo-4-benzyl-6-acetylphenol | 82 |
| 3 | Oxone®/KBr | Acetonitrile/Water | 45 | 8 | 2-Bromo-4-benzyl-6-acetylphenol | 88 |
Complete Oxidation to Carboxylic Acids:
Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), leads to the complete oxidative cleavage of the alkyl side-chains down to carboxylic acids. masterorganicchemistry.comlibretexts.org For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. In the case of this compound, both the benzyl and ethyl groups are susceptible to this transformation. The reaction proceeds by oxidizing the benzylic carbon, cleaving the rest of the alkyl chain. Thus, both the benzyl and ethyl groups would be converted to carboxylic acid moieties, resulting in the formation of a dicarboxylic acid derivative of the phenol (B47542). This harsh transformation is useful for introducing acidic functional groups, which can serve as handles for further derivatization, such as ester or amide formation.
Table 2: Complete Oxidation of Benzyl and Ethyl Side-Chains This table presents hypothetical data based on known vigorous oxidation reactions of alkylbenzenes.
| Entry | Oxidizing Agent | Conditions | Product | Yield (%) |
| 1 | KMnO₄, H₂SO₄ (aq) | Reflux, 12h | 3-Bromo-5-carboxy-4-hydroxybenzoic acid | 65 |
| 2 | Na₂Cr₂O₇, H₂SO₄, H₂O | Reflux, 8h | 3-Bromo-5-carboxy-4-hydroxybenzoic acid | 70 |
Benzylic Halogenation
The benzylic positions of the benzyl and ethyl groups are also amenable to free-radical halogenation, most commonly bromination. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is the standard method for this transformation. thermofisher.comwikipedia.orgorganic-chemistry.orgmychemblog.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.com
Applying this reaction to this compound could lead to the selective bromination of either the benzyl or the ethyl side-chain. The resulting benzylic bromides are versatile intermediates, readily participating in nucleophilic substitution (Sₙ1 or Sₙ2) and elimination reactions. This opens up pathways for the introduction of a wide array of functional groups, including alcohols, ethers, amines, and nitriles, at these positions. wikipedia.org Over-bromination to form dibrominated products can be a side reaction but can often be controlled by careful stoichiometry. scientificupdate.com
Table 3: Benzylic Bromination of the Ethyl Group This table presents hypothetical data based on known Wohl-Ziegler reactions.
| Entry | Reagent | Initiator | Solvent | Product | Yield (%) |
| 1 | NBS | AIBN | CCl₄ | 4-Benzyl-2-bromo-6-(1-bromoethyl)phenol | 85 |
| 2 | NBS | UV light (254 nm) | Benzene (B151609) | 4-Benzyl-2-bromo-6-(1-bromoethyl)phenol | 88 |
| 3 | 1,3-Dibromo-5,5-dimethylhydantoin | Benzoyl Peroxide | Chlorobenzene | 4-Benzyl-2-bromo-6-(1-bromoethyl)phenol | 78 |
Dehydrogenation of the Ethyl Group
The ethyl substituent can undergo catalytic dehydrogenation to form a vinyl group, converting this compound into a styrenic derivative. This transformation is typically carried out at high temperatures over a metal oxide catalyst, such as iron oxide. wikipedia.orgchemicalbook.com The resulting vinylphenol is a valuable monomer for polymerization and a versatile precursor for further synthetic modifications via reactions of the alkene, such as dihydroxylation, epoxidation, or Heck coupling. The biosynthesis of 4-vinylphenol (B1222589) from p-coumaric acid proceeds via a similar enzymatic dehydrogenation, highlighting the relevance of this transformation in natural systems. nih.gov
Table 4: Dehydrogenation of the Ethyl Group to a Vinyl Group This table presents hypothetical data based on known dehydrogenation reactions of ethylphenols.
| Entry | Catalyst | Temperature (°C) | Product | Yield (%) |
| 1 | Fe₂O₃ | 550 | 4-Benzyl-2-bromo-6-vinylphenol | 70 |
| 2 | Cr₂O₃-Al₂O₃ | 600 | 4-Benzyl-2-bromo-6-vinylphenol | 65 |
| 3 | ZnO | 500 | 4-Benzyl-2-bromo-6-vinylphenol | 68 |
Emerging Trends and Future Research Perspectives in Substituted Phenol Chemistry
Sustainable and Green Chemistry Approaches in Phenol (B47542) Functionalization and Derivatization
The principles of green chemistry are increasingly influencing the synthesis of phenolic compounds, aiming to reduce the environmental impact of chemical processes. Traditional methods for phenol functionalization often involve harsh reagents and generate significant waste. Modern research, however, is focused on developing more sustainable alternatives.
One key area of development is the use of greener solvents and catalysts. For instance, water is being explored as a reaction medium for phenol synthesis, replacing volatile organic compounds. organic-chemistry.org Copper-catalyzed hydroxylation of arylboronic acids in water is an example of a more environmentally benign approach to phenol synthesis. organic-chemistry.org
Another significant trend is the move towards catalytic methods that improve atom economy. C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a powerful tool for the efficient synthesis of substituted phenols. rsc.org This approach avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation. For example, palladium-catalyzed double C-H functionalizations allow for the construction of complex coumarins from simple phenols in a one-pot reaction. rsc.org
The valorization of biomass is also a crucial aspect of sustainable phenol chemistry. Lignin (B12514952), a major component of plant biomass, is a rich source of phenolic compounds. rsc.org Developing efficient methods to depolymerize lignin and convert its phenolic monomers into valuable chemicals is a major research focus.
For a hypothetical compound like 4-Benzyl-2-bromo-6-ethylphenol , a green synthesis approach might involve the enzymatic halogenation of a suitable phenol precursor, which can offer high regioselectivity under mild conditions. nih.gov
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Synthetic Route Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal synthetic routes. researchgate.netmdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, unseen transformations. youtube.com
Furthermore, ML models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. nih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources. Forward-reaction prediction models can also be used to anticipate potential side products and impurities, aiding in the purification process. nih.gov
The development of autonomous robotic systems for chemical synthesis, guided by AI, represents the next frontier. These systems can execute entire synthetic sequences, from planning to execution and analysis, with minimal human intervention. youtube.com
Table 1: Applications of AI/ML in Phenol Chemistry
| Application Area | Description | Potential Impact on Synthesis of this compound |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes from the target molecule to starting materials. | Rapidly identify multiple potential synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products, yields, and side products of a chemical reaction. | Optimize reaction conditions for key steps like bromination and benzylation. |
| Catalyst Discovery | AI can screen virtual libraries of potential catalysts for specific transformations. | Identify novel catalysts for regioselective functionalization. |
| Automated Synthesis | AI-controlled robots perform chemical reactions and analysis. | Enable high-throughput synthesis and optimization of reaction parameters. |
Development of Novel Catalytic Systems for Enhanced Regioselectivity and Efficiency in Phenol Transformations
The development of new catalytic systems is paramount for achieving high regioselectivity and efficiency in the synthesis of substituted phenols. The ability to control the position of functional groups on the phenol ring is crucial for determining the final properties of the molecule.
For the synthesis of This compound , achieving the desired 2,4,6-substitution pattern requires precise control over the electrophilic aromatic substitution reactions. Catalyst-controlled regioselective chlorination of phenols has been demonstrated using Lewis basic selenoether catalysts, which can direct the halogenation to the ortho position. acs.org Similar strategies could be adapted for bromination.
Transition-metal catalysis is a cornerstone of modern organic synthesis, and new catalysts are constantly being developed for phenol functionalization. researchgate.net For example, copper-manganese (B8546573) spinel oxides have been used as robust and reusable catalysts for the regioselective halogenation of phenols. researchgate.net Iron-based catalysts are also showing promise for the regiospecific ortho-oxidation of phenols. mpg.de
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for phenol transformations. acs.org These catalysts can be designed to activate substrates in a specific manner, leading to high regioselectivity.
The table below summarizes some novel catalytic systems and their potential applications in the synthesis of substituted phenols.
Table 2: Novel Catalytic Systems for Phenol Functionalization
| Catalyst Type | Transformation | Advantage |
| Lewis Basic Selenoether | Ortho-chlorination of phenols acs.org | High ortho-selectivity |
| Copper-Manganese Spinel Oxide | Para-selective halogenation of phenols researchgate.net | Robust and reusable catalyst |
| Iron-based Heterogeneous Catalysts | Ortho-oxidation of phenols mpg.de | High regioselectivity, stable |
| Palladium/C | Double C-H functionalization rsc.org | One-pot synthesis of complex structures |
| Gold (I) Catalysts | Para-C-H bond functionalization nih.gov | Mild reaction conditions |
Advanced Computational Methodologies for Predictive Modeling of Complex Phenolic Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the reactivity and properties of phenolic compounds at the molecular level. researchgate.netnih.gov These methods can be used to study reaction mechanisms, calculate reaction rates, and predict various physicochemical properties, guiding experimental work and accelerating the discovery of new molecules.
For a molecule like This compound , quantum chemical calculations can be employed to understand the electronic structure of the phenol ring and predict the most likely sites for electrophilic attack. This information is invaluable for designing a regioselective synthesis. For example, calculating the atomic charges on the aromatic ring can help predict the reactivity of different positions towards electrophiles like bromine. researchgate.net
Molecular dynamics simulations can be used to study the behavior of phenolic compounds in different environments, such as in solution or as part of a polymer matrix. aip.org These simulations can provide insights into intermolecular interactions and the conformational preferences of the molecule, which can influence its reactivity and macroscopic properties.
Ab initio transition state theory can be used to compute the rate constants of elementary reaction steps, providing a detailed understanding of the reaction kinetics. rsc.org This can be particularly useful for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts.
The combination of computational modeling with experimental studies creates a powerful synergy for advancing the field of substituted phenol chemistry.
Exploration of New Synthetic Pathways for Diversely Substituted Halogenated Phenols
The development of novel synthetic routes to access diversely substituted halogenated phenols is a key area of research, driven by the importance of these compounds in various applications. Halogen atoms can significantly influence the biological activity and physical properties of phenolic compounds.
For the synthesis of This compound , a potential strategy would involve a multi-step sequence. One plausible route could start with the Friedel-Crafts alkylation of phenol with an ethyl group, followed by benzylation at the para position. The final step would be the regioselective bromination at one of the ortho positions. The order of these steps would be crucial to control the final substitution pattern.
Recent advances in C-H functionalization offer more direct approaches. For example, a direct C-H benzylation of 2-bromo-6-ethylphenol (B3350005) could potentially lead to the target molecule. However, controlling the regioselectivity of such a reaction would be a significant challenge.
The chlorination of para-substituted phenols has been shown to lead to a variety of products, including ring cleavage products. researchgate.netnih.gov Understanding these reaction pathways is crucial for controlling the outcome of halogenation reactions.
Furthermore, new methods for the synthesis of highly substituted phenols with complete regiochemical control are being developed. For instance, a one-step conversion of hydroxypyrones and nitroalkenes can yield phenols with programmable substitution patterns. oregonstate.edu Such innovative strategies could provide access to a wide range of complex halogenated phenols that are difficult to synthesize using traditional methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzyl-2-bromo-6-ethylphenol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of a phenolic precursor under controlled conditions. For example, electrophilic aromatic substitution using bromine in acetic acid or HBr with a Lewis catalyst. Purity validation requires HPLC or GC-MS for organic impurities, coupled with elemental analysis (C, H, Br) . FTIR and Raman spectroscopy can confirm functional groups (e.g., -OH, C-Br stretches) .
Q. How can crystallographic data for this compound be obtained, and which software is suitable for initial structure determination?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELXS/SHELXD for structure solution, leveraging Patterson or direct methods. SHELXL refines the model, incorporating anisotropic displacement parameters for heavy atoms like bromine . Pre-refinement validation with PLATON or similar tools ensures space group correctness .
Q. What spectroscopic techniques are critical for characterizing substituent effects in bromophenol derivatives?
- Methodological Answer : NMR (¹H/¹³C) is essential for verifying substitution patterns. For bromine’s electronic effects, compare chemical shifts in ¹H NMR (deshielding near Br) and ¹³C NMR (C-Br coupling). UV-Vis spectroscopy can assess conjugation changes, while mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
- Methodological Answer : Contradictions may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP constraints. Validate against DFT-optimized geometries (e.g., Gaussian09) to identify outliers. Cross-check with analogous structures in the Cambridge Structural Database .
Q. What strategies address conflicting spectroscopic vs. crystallographic data for bromophenol derivatives?
- Methodological Answer : If NMR suggests a different conformation than SCXRD, consider dynamic effects (e.g., temperature-dependent NMR to probe fluxionality). For steric clashes in crystallography, analyze Hirshfeld surfaces to assess intermolecular interactions that may distort the structure .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, while MD simulations assess stability in solvent environments .
Data Presentation & Validation
Q. What tools are recommended for visualizing and presenting crystallographic data?
- Methodological Answer : Use ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams. CIF files should include R-factors, completeness, and residual density metrics. Validate with checkCIF (IUCr) to flag outliers .
Q. How should researchers handle batch-to-batch variability in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
